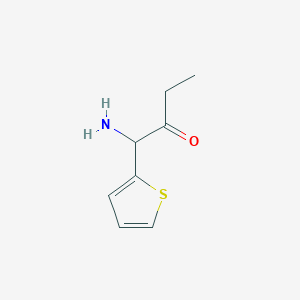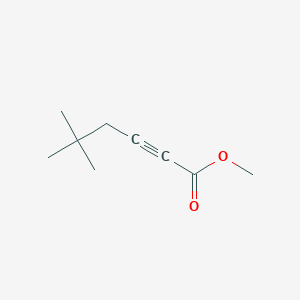
Methyl 5,5-dimethylhex-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5,5-dimethylhex-2-ynoate: is an organic compound with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol . This compound is characterized by the presence of a methyl ester group and a terminal alkyne, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Alkyne Addition Reaction: One common method for synthesizing Methyl 5,5-dimethylhex-2-ynoate involves the addition of a terminal alkyne to a carbonyl compound. This reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alkyne, followed by the addition of the carbonyl compound .
-
Esterification: Another method involves the esterification of 5,5-dimethylhex-2-ynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation: Methyl 5,5-dimethylhex-2-ynoate can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) .
-
Reduction: Reduction of the alkyne group can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst, leading to the formation of the corresponding alkene or alkane .
-
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), Lindlar’s catalyst
Substitution: Amines, alcohols, thiols
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids and ketones
Reduction: Alkenes and alkanes
Substitution: Substituted esters and amides
Applications De Recherche Scientifique
Chemistry:
Methyl 5,5-dimethylhex-2-ynoate is used as an intermediate in the synthesis of various organic compounds.
Biology:
In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving esters and alkynes. It serves as a model substrate to investigate the mechanisms of esterases and alkyne reductases .
Medicine:
Its derivatives have been explored for their antimicrobial and anticancer properties .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and polymer synthesis .
Mécanisme D'action
The mechanism of action of Methyl 5,5-dimethylhex-2-ynoate involves its interaction with various molecular targets. In enzymatic reactions, the ester group is hydrolyzed by esterases, leading to the formation of the corresponding carboxylic acid and alcohol . The alkyne group can undergo addition reactions with nucleophiles, resulting in the formation of substituted products .
Molecular Targets and Pathways:
Esterases: Hydrolyze the ester group to form carboxylic acids and alcohols
Nucleophiles: Add to the alkyne group to form substituted products
Comparaison Avec Des Composés Similaires
Methyl 5,5-dimethylhex-2-enoate: Similar structure but with a double bond instead of a triple bond.
Ethyl 5,5-dimethylhex-2-ynoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 5,5-dimethylhexanoate: Similar structure but without the alkyne group.
Uniqueness:
Methyl 5,5-dimethylhex-2-ynoate is unique due to the presence of both a terminal alkyne and a methyl ester group. This combination of functional groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C9H14O2 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
methyl 5,5-dimethylhex-2-ynoate |
InChI |
InChI=1S/C9H14O2/c1-9(2,3)7-5-6-8(10)11-4/h7H2,1-4H3 |
Clé InChI |
HIDACKOYEPYLFY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC#CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 3-(aminomethyl)-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate](/img/structure/B13173387.png)
![N'-{8-azabicyclo[3.2.1]octan-3-yl}(tert-butoxy)carbohydrazide](/img/structure/B13173406.png)

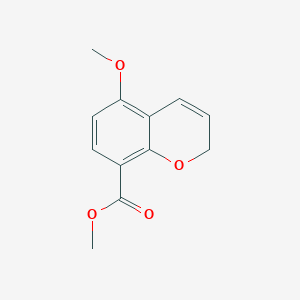
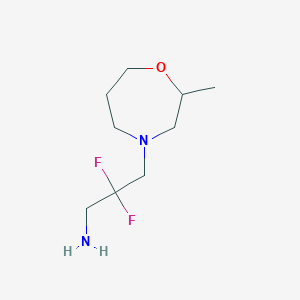

![[1-(Chloromethyl)cyclopropyl]cyclobutane](/img/structure/B13173426.png)


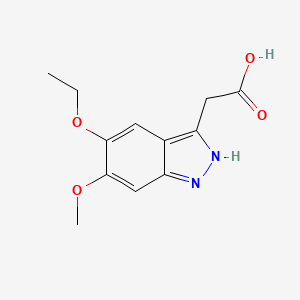
![5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13173451.png)
